molecular formula C24H28N2O6 B1259660 isolapidilectine A

isolapidilectine A

Cat. No. B1259660
M. Wt: 440.5 g/mol
InChI Key: YLBUDFTWGUSIKB-SFUZCSOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolapidilectine A is an indolyl carboxylic acid. It has a role as a metabolite.

Scientific Research Applications

  • Endocrine Disruption Mechanisms : One study investigates how atrazine, a herbicide, acts as an endocrine disruptor by inhibiting cAMP-specific phosphodiesterases, affecting hormone secretion in certain cells (Kučka et al., 2012).

  • Enzyme Inhibitors in Disease Treatment : A study discusses the role of secretory phospholipase A2 enzymes as pharmacological targets for treating diseases such as cardiovascular diseases, immune disorders, and cancer (Quach et al., 2014).

  • Efficacy of Herbal Medicines in Epilepsy : A systematic review examines the use of herbal medicine for epilepsy seizures in Asia, Africa, and Latin America, highlighting species with demonstrated efficacy and safety in traditional and clinical contexts (Auditeau et al., 2019).

properties

Product Name

isolapidilectine A

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

trimethyl (1R,9S,16R,18S)-2,12-diazapentacyclo[14.2.2.01,9.03,8.012,16]icosa-3,5,7,14-tetraene-2,9,18-tricarboxylate

InChI

InChI=1S/C24H28N2O6/c1-30-19(27)17-15-22-9-6-13-25(22)14-12-23(20(28)31-2)16-7-4-5-8-18(16)26(21(29)32-3)24(17,23)11-10-22/h4-9,17H,10-15H2,1-3H3/t17-,22-,23-,24-/m1/s1

InChI Key

YLBUDFTWGUSIKB-SFUZCSOBSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@]23CC[C@]14[C@](CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1CC23CCC14C(CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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